molecular formula C7H8O2S2 B13510060 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid

Cat. No.: B13510060
M. Wt: 188.3 g/mol
InChI Key: UMNDLRGHDYIQPY-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a methyl group at position 3 and a methylsulfanyl (SCH₃) group at position 3. Its molecular formula is C₈H₈O₂S₂, with a molar mass of 200.28 g/mol. The compound’s structure combines a thiophene backbone with substituents that modulate its electronic, steric, and lipophilic properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

3-methyl-5-methylsulfanylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9)

InChI Key

UMNDLRGHDYIQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)SC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with methylsulfanyl chloride in the presence of a base, followed by carboxylation. The reaction conditions typically include:

    Reagents: 3-methylthiophene, methylsulfanyl chloride, base (e.g., sodium hydroxide)

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene

    Temperature: Controlled temperatures, usually around 0-25°C

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst (e.g., iron or aluminum chloride).

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or aldehydes

    Substitution: Halogenated thiophenes or other substituted derivatives

Scientific Research Applications

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.

    Alter Gene Expression: Affect the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Properties
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid C₈H₈O₂S₂ 200.28 3-CH₃, 5-SCH₃ Moderate lipophilicity; likely lower solubility due to SCH₃
3-Methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid C₁₁H₁₁NO₄S₃ 317.40 3-CH₃, 5-sulfonamido (linked to 5-methylthiophene) Higher polarity due to sulfonamido group; increased steric hindrance
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid C₁₀H₁₂ClO₄S₃ 346.89 3-Cl, 4-(iPrSO₂), 5-SCH₃ Electron-withdrawing Cl and SO₂ groups; high lipophilicity
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid C₉H₁₀O₂S₂ 226.31 3-CH₃, 5-SCH₃, 4-CH₂=CH₂ Reactive vinyl group; potential for polymerization
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid C₁₀H₁₄N₂O₄S₃ 322.42 3-NH₂, 4-(iPrSO₂), 5-SCH₃ Amino group enhances solubility; sulfonyl group increases stability

Key Observations:

  • Lipophilicity: The methylsulfanyl (SCH₃) group in the target compound contributes to moderate lipophilicity, comparable to analogs with similar substituents. However, bulky groups like sulfonamido (C₁₁H₁₁NO₄S₃) or isopropylsulfonyl (C₁₀H₁₂ClO₄S₃) significantly increase hydrophobicity .
  • Solubility: The amino-substituted analog (C₁₀H₁₄N₂O₄S₃) likely has higher aqueous solubility due to the NH₂ group, whereas the vinyl derivative (C₉H₁₀O₂S₂) may exhibit lower solubility due to nonpolarity .

Biological Activity

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H9O2S
Molecular Weight: 171.21 g/mol
IUPAC Name: 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
CAS Number: Not specified in the provided sources.

The biological activity of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is attributed to its ability to interact with various molecular targets. The presence of the methylsulfanyl group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular components.

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties: There is evidence indicating that 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid possesses antimicrobial activity against various pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid. For instance, compounds with similar structures have shown promising results against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Compound Cell Line IC50 (µM) Mechanism
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acidHeLaTBDApoptosis induction
Similar Thiophene DerivativeA5490.15Tubulin polymerization inhibition
Similar Thiophene DerivativeMCF-70.30Cell cycle arrest

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

Antimicrobial Activity

Research has shown that thiophene derivatives can exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting vital metabolic pathways.

Case Studies

  • In Vitro Studies: A study conducted on various thiophene derivatives demonstrated that modifications in the thiophene ring structure could enhance biological activity, particularly against cancer cell lines.
    • Findings: Compounds with electron-donating groups showed increased potency against cancer cells compared to those with electron-withdrawing groups.
  • Animal Models: Preliminary animal studies indicated that administration of thiophene derivatives resulted in reduced tumor growth rates, suggesting potential therapeutic applications in oncology.

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